An In-depth Technical Guide to 1-Aza-4-oxoadamantane: Chemical Structure, Stereochemistry, and Synthesis
An In-depth Technical Guide to 1-Aza-4-oxoadamantane: Chemical Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aza-4-oxoadamantane, a rigid, cage-like heterocyclic ketone, is a molecule of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure and the presence of a nitrogen atom in a bridgehead position impart distinct physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic characterization of 1-Aza-4-oxoadamantane. Detailed experimental protocols, where available, and a summary of its known and potential biological activities are presented to serve as a foundational resource for researchers in the field.
Chemical Structure and Stereochemistry
1-Aza-4-oxoadamantane, systematically named (3R,5S)-1-azatricyclo[3.3.1.13,7]decan-4-one, possesses a tricyclic cage structure derived from adamantane, where one of the bridgehead methine groups is replaced by a nitrogen atom and a methylene bridge is oxidized to a ketone. The molecule has the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .
The stereochemistry of 1-Aza-4-oxoadamantane is defined by its rigid, conformationally restricted framework. The adamantane cage is inherently chiral when appropriately substituted, and in this case, the placement of the nitrogen atom and the ketone function at the 1 and 4 positions, respectively, leads to a specific spatial arrangement of the atoms. The IUPAC name specifies the (3R,5S) configuration of the stereocenters. The rigid nature of the bicyclic system locks the molecule into a single, well-defined conformation, which is a desirable trait in drug design as it can lead to higher selectivity for biological targets.
The structure of 1-Aza-4-oxoadamantane is depicted below:
Caption: 2D representation of the 1-Aza-4-oxoadamantane chemical structure.
Synthesis of 1-Aza-4-oxoadamantane
A known synthetic route to 1-Aza-4-oxoadamantane involves a double Mannich condensation reaction.[1] An outline of this synthesis, starting from 1,4-cyclohexanedione monoethylene acetal, is presented below.
Experimental Workflow for the Synthesis of 1-Aza-4-oxoadamantane
Caption: Synthetic workflow for 1-Aza-4-oxoadamantane.
Detailed Experimental Protocol
A detailed, step-by-step experimental protocol for the synthesis of 1-Aza-4-oxoadamantane as described by Becker and Flynn is as follows[1]:
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Reductive Homologation: 1,4-Cyclohexanedione monoethylene acetal is reacted with tosylmethylisocyanide.
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Reduction: The resulting intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride to yield 1,4-dioxaspiro[4.5]decan-8-ylmethylamine.
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Double Mannich Condensation: The amine intermediate undergoes a double Mannich condensation to form the 1-azatricyclo[3.3.1.13,7]decan-4-one (1-Aza-4-oxoadamantane) ring system.
Note: The full experimental details, including reaction conditions, solvents, and purification methods, are outlined in the original publication.
Spectroscopic and Physicochemical Data
The characterization of 1-Aza-4-oxoadamantane relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, publicly available spectral data is limited, the following table summarizes the key physicochemical properties and expected spectroscopic features based on its structure. A study dedicated to the NMR analysis of 1-Aza-4-oxoadamantane has been reported, providing complete proton and carbon chemical shift assignments.[2]
| Parameter | Value / Expected Features |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | (3R,5S)-1-azatricyclo[3.3.1.13,7]decan-4-one |
| CAS Number | 42949-24-6 |
| Appearance | Pale-yellow to yellow-brown solid |
| ¹H NMR | Complex multiplet patterns are expected due to the rigid, asymmetric cage structure. Signals for the protons on carbons adjacent to the nitrogen and the carbonyl group would be shifted downfield. |
| ¹³C NMR | A distinct signal for the carbonyl carbon is expected in the range of 200-220 ppm. Signals for the bridgehead carbons and carbons adjacent to the nitrogen will also show characteristic shifts. |
| IR Spectroscopy | A strong absorption band characteristic of a ketone C=O stretch is expected around 1700-1725 cm⁻¹. C-N stretching and C-H bending and stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M+) at m/z = 151 is expected. Fragmentation patterns would likely involve cleavage of the adamantane cage. |
Logical Relationships in the Study of 1-Aza-4-oxoadamantane
The scientific investigation of 1-Aza-4-oxoadamantane follows a logical progression from its synthesis to its detailed characterization and subsequent exploration of its potential applications. This relationship is illustrated in the following diagram.
